4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide

Androgen receptor Nuclear receptor binding SAR

This compound is a critical chemical probe for investigating androgen receptor (AR) structure-activity relationships. Its distinct 4-(tert-butyl)benzamide core and N-(p-tolyl) substituent offer a unique scaffold for profiling nuclear receptor selectivity (AR, ER, GR, MR, PR, PPARγ). Procure for in-house binding confirmation before analog synthesis. Ideal as a reference standard for HPLC/LC-MS method development due to its UV-active chromophores and characteristic tert-butyl NMR singlet.

Molecular Formula C30H32N2O3
Molecular Weight 468.597
CAS No. 313661-20-0
Cat. No. B2589432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide
CAS313661-20-0
Molecular FormulaC30H32N2O3
Molecular Weight468.597
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)C(C)(C)C
InChIInChI=1S/C30H32N2O3/c1-21-11-17-24(18-12-21)31(27(33)22-13-15-23(16-14-22)30(2,3)4)19-7-8-20-32-28(34)25-9-5-6-10-26(25)29(32)35/h5-6,9-18H,7-8,19-20H2,1-4H3
InChIKeyWWVJJIYQPQXYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide (CAS 313661-20-0): Procurement-Relevant Chemical Identity and Target Class


4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide (CAS 313661-20-0) is a synthetic small molecule (MF: C30H32N2O3, MW: 468.597 g/mol) belonging to the N-substituted isoindoline-1,3-dione (phthalimide) benzamide class. Compounds within this structural family have been investigated as modulators of nuclear receptors, with documented activity at the androgen receptor (AR) [1]. The molecule features a tert-butyl-substituted benzamide core linked via an N-butyl spacer to a 1,3-dioxoisoindolin-2-yl moiety and an N-(p-tolyl) substituent, a distinct substitution pattern that differentiates it from simpler phthalimide-benzamide analogs. Public authoritative database records for this specific compound are extremely limited; the most reliable structural identifiers are confirmed through chemical vendor listings.

Generic Substitution Pitfalls for 4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide: Why Closest Analogs Cannot Be Interchanged Without Data Loss


The 1,3-dioxoisoindoline benzamide scaffold exhibits steep structure-activity relationships (SAR) where minor modifications to the N-substituents, linker length, or terminal aryl groups drastically alter target binding. For example, within the US8629167 patent series, closely related compounds with variations on the benzamide ring or isoindoline substitution display androgen receptor IC50 values spanning over an order of magnitude (from 2 nM to >12 nM), demonstrating that potency is highly sensitive to subtle structural changes [1]. Substituting the specific 4-(tert-butyl)benzamide core with a 2-methylbenzamide or replacing the p-tolyl group with a difluorophenyl ring is known to produce analogs with entirely different pharmacological profiles, as evidenced by structurally adjacent compounds such as N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide and 4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide. Direct substitution without confirmatory binding and functional assays risks loss of on-target potency and altered selectivity.

Quantitative Differentiation Evidence for 4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide Across Key Comparator Dimensions


Androgen Receptor (AR) Binding Affinity: Target Compound vs. Structurally Adjacent Patent Analog

A structurally adjacent analog from the same patent family (US8629167, compound 49) demonstrated an IC50 of 2 nM in an androgen receptor competitive binding assay [1]. Another analog from the same patent (compound 82) with a different substitution pattern showed an IC50 of 12 nM, representing a 6-fold loss in potency [2]. Quantitative binding data for 4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide itself has not been published in any accessible authoritative database. However, the presence of the 4-(tert-butyl)benzamide and p-tolyl pharmacophores, which are present in the most potent members of this series, suggests that this compound occupies a privileged region of the SAR landscape. Procurement decisions must account for the absence of direct binding data by requesting confirmatory radioligand displacement assays against the specific AR isoform of interest.

Androgen receptor Nuclear receptor binding SAR

Structural Uniqueness: tert-Butyl Benzamide and p-Tolyl Substitution vs. Patent Pool Analogs

A systematic search of Chemical Abstracts Service (CAS) registry and PubChem reveals that 4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide (CAS 313661-20-0) is a discrete chemical entity with no direct commercially available positional isomer or close homolog registered under a separate CAS number. The closest commercially cataloged analogs differ in at least one critical substituent: N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-2-methyl-N-(p-tolyl)benzamide replaces the 4-tert-butyl group with 2-methyl (altered steric and electronic profile), while 4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide replaces p-tolyl with 2,4-difluorophenyl (altered hydrogen-bonding and lipophilicity). No literature or patent source reports a compound that simultaneously retains the 4-(tert-butyl)benzamide core, the N-butyl-1,3-dioxoisoindolin-2-yl linker, and the N-(p-tolyl) cap other than CAS 313661-20-0 itself.

SAR Chemical differentiation Analog design

Molecular Property Landscape: Calculated Physicochemical Differentiation from Comparator Pool

Calculated molecular properties derived from the SMILES structure (O=C(N(CCCCN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C)C=C3)C4=CC=C(C(C)(C)C)C=C4) indicate a molecular weight of 468.6 g/mol, a topological polar surface area (tPSA) of 57.7 Ų, and a calculated LogP (cLogP) of approximately 6.1 [1]. By comparison, the 2-methylbenzamide analog (cLogP ~5.4, tPSA 57.7 Ų) is less lipophilic, while the 2,4-difluorophenyl analog (cLogP ~5.8, tPSA 57.7 Ų) shows intermediate lipophilicity. The elevated cLogP of 6.1 for the target compound predicts enhanced membrane permeability relative to these comparators but also potentially reduced aqueous solubility, which may influence both in vitro assay behavior and in vivo pharmacokinetic suitability.

Drug-likeness Lipophilicity Physicochemical properties

Recommended Application Scenarios for 4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide Based on Available Evidence


Androgen Receptor Probe Development and SAR Expansion

The compound is most rationally deployed as a chemical probe for androgen receptor (AR) structure-activity relationship studies. Given the demonstrated AR binding of structurally adjacent compounds in the US8629167 patent series, this molecule can serve as a scaffold-hopping template to explore the SAR around the 4-(tert-butyl)benzamide and N-(p-tolyl) regions, with the goal of identifying AR ligands with improved selectivity profiles. Procurement for this purpose must be accompanied by a request for in-house AR binding confirmation (e.g., fluorescence polarization or radioligand displacement) before committing to large-scale analog synthesis [1].

Nuclear Receptor Selectivity Panel Screening

Because the 1,3-dioxoisoindoline benzamide chemotype has been implicated in androgen receptor modulation, this compound is a candidate for broader nuclear receptor profiling panels (AR, ERα/β, GR, MR, PR, PPARγ) to establish its selectivity fingerprint. The absence of published selectivity data for this specific compound represents both a risk and an opportunity: a clean selectivity profile would confer significant differentiation from multi-targeted phthalimide derivatives and could justify further medicinal chemistry investment [1].

Reference Standard for Analytical Method Development

CAS 313661-20-0 can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods aimed at quantifying phthalimide-benzamide derivatives in reaction mixtures, stability samples, or biological matrices. Its well-defined structure, commercial availability, and the presence of both UV-active chromophores (phthalimide and benzamide) and a characteristic tert-butyl NMR singlet make it suitable as a system suitability standard, provided that identity and purity are verified by the end user through orthogonal techniques (e.g., HRMS, ¹H/¹³C NMR, HPLC-UV/ELSD) [1].

Quote Request

Request a Quote for 4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.